Uranyl Polymer Stoichiometry: 4-Pyridyl vs. 3-Pyridyl Ligands
Under identical hydrothermal conditions (presence of 1,10-phenanthroline), the 4-pyridyl ligand methyl (E)-3-(pyridin-4-yl)acrylate (L1) and its 3-pyridyl isomer (L2) generate structurally and stoichiometrically distinct uranyl complexes. L1 produces (UO2)3(μ3-O)(μ2-OH)2(L1)2(phen)2 (compound 1) with two ligand units per cluster, while L2 yields (UO2)3(μ3-O)(μ2-OH)3(L2)(phen)2 (compound 3) with only one ligand unit, reflecting a stoichiometric ligand incorporation difference of 2:1 [1]. Both compounds exhibit light-induced fluorescence attenuation upon UV irradiation, attributed to pyridinyl group rotation around the C=C bond, but the differing ligand content modulates the π-π interaction network density, directly impacting photoresponsive sensitivity [1].
| Evidence Dimension | Ligand stoichiometry in uranyl coordination polymer formation |
|---|---|
| Target Compound Data | Compound 1: (UO2)3(μ3-O)(μ2-OH)2(L1)2(phen)2 – two 4-pyridyl acrylate ligands per trinuclear uranyl cluster |
| Comparator Or Baseline | Compound 3 (3-pyridyl isomer L2): (UO2)3(μ3-O)(μ2-OH)3(L2)(phen)2 – one 3-pyridyl acrylate ligand per trinuclear uranyl cluster |
| Quantified Difference | 2:1 ligand incorporation ratio (4-pyridyl vs. 3-pyridyl) under identical hydrothermal synthesis conditions |
| Conditions | Hydrothermal synthesis; 1,10-phenanthroline co-ligand; single-crystal X-ray diffraction structural determination; Inorg. Chem. 2018 |
Why This Matters
For researchers designing uranyl hybrid materials, the 4-pyridyl regioisomer enables higher ligand loading per metal cluster, directly affecting photophysical properties and potential sensor responsiveness.
- [1] Wu S, Mei L, Li FZ, An SW, Hu KQ, Chai ZF, Shi WQ. Uranyl-Organic Coordination Compounds Incorporating Photoactive Vinylpyridine Moieties: Synthesis, Structural Characterization, and Light-Induced Fluorescence Attenuation. Inorg Chem. 2018;57(23):14772-14785. doi:10.1021/acs.inorgchem.8b02523. View Source
